molecular formula C17H11Cl2N7O2S B11535969 N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

Cat. No.: B11535969
M. Wt: 448.3 g/mol
InChI Key: DBHCBYDXAWZGPW-DNTJNYDQSA-N
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Description

(E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a nitrophenylmethylsulfanyl group, and a triazolotriazole moiety

Preparation Methods

The synthesis of (E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.

    Synthesis of the Nitrophenylmethylsulfanyl Intermediate:

    Construction of the Triazolotriazole Core: The triazolotriazole core is synthesized through cyclization reactions involving azide and alkyne precursors.

    Final Coupling Reaction: The final step involves the coupling of the dichlorophenyl and nitrophenylmethylsulfanyl intermediates with the triazolotriazole core under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

(E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

    Cyclization: The triazolotriazole moiety can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

(E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE can be compared with other similar compounds, such as dichloroanilines and triazolotriazole derivatives. These compounds share some structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of (E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Similar Compounds

  • Dichloroanilines
  • Triazolotriazole derivatives

Properties

Molecular Formula

C17H11Cl2N7O2S

Molecular Weight

448.3 g/mol

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-N-[3-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]methanimine

InChI

InChI=1S/C17H11Cl2N7O2S/c18-13-4-3-12(15(19)7-13)8-20-24-10-21-25-16(24)22-23-17(25)29-9-11-1-5-14(6-2-11)26(27)28/h1-8,10H,9H2/b20-8+

InChI Key

DBHCBYDXAWZGPW-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=NN=C3N2N=CN3/N=C/C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2N=CN3N=CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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